molecular formula C11H8Cl2N2O B1365495 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one CAS No. 849021-00-7

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B1365495
CAS No.: 849021-00-7
M. Wt: 255.1 g/mol
InChI Key: VMVNHTWTVARXAO-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 5, a 3-chlorophenyl group at position 6, and a methyl group at position 2 of the pyridazinone ring.

Synthesis: The compound is synthesized via Friedel-Crafts alkylation of mucochloric acid, followed by hydrazine hydrate treatment and subsequent N-methylation . Alternative routes involve chlorination of precursor pyridazinones using reagents like phosphorus trichloride .

Properties

IUPAC Name

5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNHTWTVARXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426288
Record name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-00-7
Record name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridazinones with various functional groups.

Scientific Research Applications

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, structural properties, and potential therapeutic benefits based on available literature and research findings.

Physical Properties

  • Melting Point : 119-121 °C
  • Molecular Weight : 255.11 g/mol
  • CAS Number : 849021-00-7

These properties are essential for understanding the compound's stability and solubility, which are critical factors in drug formulation and efficacy.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Research indicates that it may exhibit properties relevant to several pharmacological targets.

Neurological Research

The compound's structural features may also allow it to interact with neurotransmitter systems. For instance, similar pyridazine derivatives have been studied as potential modulators of serotonin receptors, which play a crucial role in mood regulation and neurological disorders. This opens avenues for investigating this compound in treating conditions such as depression or anxiety.

Anti-inflammatory Properties

Some studies have indicated that pyridazine derivatives can exhibit anti-inflammatory effects. Given the increasing interest in developing anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound could be a candidate for further research.

Case Studies and Literature Insights

While specific case studies directly involving this compound are sparse, related research provides insights into its potential applications:

  • Antimicrobial Screening : Investigations into similar compounds have demonstrated significant antibacterial activity against resistant strains of bacteria, indicating that derivatives of this compound could be effective in combating antibiotic resistance.
  • Neuropharmacological Studies : Research on related pyridazine derivatives has shown promise as selective modulators of neurotransmitter receptors, suggesting that this compound may also possess similar properties.
  • Inflammation Models : In vitro studies using pyridazine derivatives have shown reductions in inflammatory markers, which could translate to therapeutic applications in chronic inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent groups at positions 2, 5, and 4. These variations influence reactivity, stability, and biological activity.

Compound Name Position 2 Position 5 Position 6 Key Properties/Reactivity References
5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one Methyl Chlorine 3-Chlorophenyl Reacts with HI to undergo substitution and hydrodeiodination; used in cyclization studies
5-Chloro-2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one 3-Fluorobenzyl Chlorine Phenyl 73% synthesis yield; higher lipophilicity due to fluorinated benzyl group
5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one Methyl Chlorine 2,4-Dichlorophenyl Phenyl Cl groups inert to HI treatment; forms dehalogenated product (52% yield)
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one Chloromethyl Chlorine Phenyl Melting point 108–110°C; chloromethyl group enhances electrophilicity
5-Iodo-2-methyl-6-phenylpyridazin-3(2H)-one Methyl Iodine Phenyl Formed via HI substitution; iodine increases molecular weight (278.1 g/mol)

Reactivity Trends

  • Nucleophilic Substitution : Chloro groups at position 5 are susceptible to substitution. For example, treatment with 57% HI replaces Cl with I, followed by hydrodeiodination to yield dehalogenated products .
    • Example : 5-Chloro-6-phenyl-2-methylpyridazin-3(2H)-one → 5-Iodo derivative → 2-Methyl-6-phenylpyridazin-3(2H)-one .
  • Phenyl Substituent Stability: Chlorine on the phenyl ring (e.g., 2,4-dichlorophenyl) remains inert under HI treatment, while para/meta positions on the pyridazinone ring are reactive .

Q & A

What are the standard synthetic routes for preparing 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one, and how are key intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves:

Friedel-Crafts acylation : Reacting mucochloric acid with substituted phenyl compounds to form dichlorophenylfuranone intermediates.

Hydrazine cyclization : Treating the intermediate with hydrazine hydrate in glacial acetic acid to yield unsubstituted pyridazinones.

N-Methylation : Using dimethyl sulfate in methanol-water under basic conditions (NaOH) to introduce the methyl group at the N2 position .
Characterization :

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions. For example, the N-methyl signal appears at δ 3.82 ppm (¹H NMR) and 40.1 ppm (¹³C NMR).
  • IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and C-Cl vibrations (~818 cm⁻¹).
  • Elemental analysis validates purity (e.g., C 45.63%, H 2.44%, N 9.67%) .

How do reaction conditions influence regioselectivity and byproduct formation during nucleophilic substitution of chlorinated pyridazinones?

Level: Advanced
Answer:
Reactions with 57% aqueous HI at elevated temperatures (e.g., 150°C) lead to:

  • Nucleophilic substitution : Chloro groups at the pyridazinone C4/C5 positions are replaced by iodide.
  • Hydrodeiodination : Prolonged heating removes iodine via reductive elimination, forming dehalogenated products .
    Key factors :
  • Temperature : Higher temperatures favor hydrodeiodination. For example, 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one yields 5-chloro-4-iodo and 5-chloro derivatives sequentially .
  • Substituent effects : Chloro groups on aromatic rings (e.g., 2,4-dichlorophenyl) remain inert due to steric/electronic stabilization, avoiding unwanted side reactions .

What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.11 ppm for H-4) and carbon types (e.g., carbonyl at δ 159.2 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., C=O at 1650 cm⁻¹).
  • Elemental analysis : Matches calculated and observed C/H/N percentages (±0.3% tolerance) .
  • TLC/HPLC : Monitors reaction progress and purity using solvent systems like toluene:acetone (9:1) .

What mechanistic insights explain the retention of chloro substituents on aromatic rings during hydrodeiodination?

Level: Advanced
Answer:
Chloro groups on the phenyl ring (e.g., 3-chlorophenyl) resist substitution due to:

  • Electronic effects : The electron-withdrawing Cl stabilizes the aromatic ring, reducing susceptibility to nucleophilic attack.
  • Steric hindrance : Ortho-substituted Cl groups block access to reactive sites.
    For example, 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one retains all aromatic Cl atoms even after 60 hours at 150°C with HI, yielding only deiodinated pyridazinone .

How can researchers optimize alkylation steps to improve yield and purity?

Level: Basic
Answer:

  • Temperature control : Maintain ≤10°C during dimethyl sulfate addition to minimize hydrolysis.
  • Stoichiometry : Use 1.1 equivalents of dimethyl sulfate relative to the pyridazinone precursor.
  • Workup : Extract with toluene to isolate the product, followed by NaOH washes to remove unreacted reagents .

What strategies mitigate competing hydrodeiodination during iodide substitution?

Level: Advanced
Answer:

  • Shorter reaction times : Limit exposure to HI to favor substitution over reduction.
  • Lower temperatures : Conduct reactions at 100°C instead of 150°C to suppress hydrodeiodination.
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states for substitution .

How does the electronic environment of substituents influence pyridazinone reactivity?

Level: Advanced
Answer:

  • Electron-withdrawing groups (e.g., Cl) activate the pyridazinone core for nucleophilic substitution by polarizing C-Cl bonds.
  • Steric effects : Bulky substituents at C6 (e.g., 3-chlorophenyl) hinder attack at adjacent positions, directing reactivity to C4/C5 .

What are the potential biomedical applications of structurally related pyridazinones?

Level: Advanced
Answer:
Analogous compounds (e.g., ¹¹C-CHDI-180R) are used as PET radioligands to quantify mutant huntingtin protein aggregates in neurodegenerative diseases. This suggests potential for modifying this compound to develop bioimaging probes targeting specific proteins .

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